Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-

Description

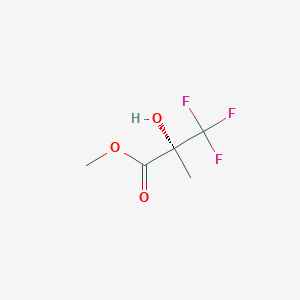

Its structure features a trifluoromethyl group at the C3 position, a hydroxyl group at C2, and a methyl ester group at the carboxylic acid terminus. The (2R) stereochemistry indicates the chiral configuration at the hydroxyl-bearing carbon. This compound belongs to a class of fluorinated hydroxy esters, which are of interest due to their unique electronic and steric properties imparted by fluorine substitution, enhancing metabolic stability and lipophilicity in pharmaceutical and agrochemical applications .

Synonyms for related compounds include 3,3,3-trifluoro-2-hydroxyisobutyric acid and 2-hydroxy-2-(trifluoromethyl)propanoic acid , though the methyl ester form distinguishes it from free acids.

Properties

Molecular Formula |

C5H7F3O3 |

|---|---|

Molecular Weight |

172.10 g/mol |

IUPAC Name |

methyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3/t4-/m1/s1 |

InChI Key |

JQIVIJNGOXXHPV-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@@](C(=O)OC)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)OC)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- typically involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 3,3,3-trifluoro-2-oxo-2-methylpropanoic acid.

Reduction: Formation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related propanoic acid esters is presented below:

Functional and Property Differences

- Fluorination Effects: The trifluoromethyl group in the target compound enhances electronegativity and steric bulk compared to non-fluorinated analogs (e.g., propanoic acid, 2-methyl-, ethyl ester). This increases resistance to enzymatic degradation and improves lipid solubility, making it advantageous for bioactive molecule design .

- Biological Activity: Unlike chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester), which exhibit antimicrobial activity against E. coli and S.

- Thermodynamic Properties: Propanoic acid, 3-hydroxy-, methyl ester has a boiling point of 352.2 K at 1.6 kPa , while fluorinated analogs likely exhibit higher boiling points due to increased molecular weight and polarity.

Key Research Findings

- Antimicrobial Potential: Chlorinated phenylpropanoic acid methyl esters demonstrate selective activity against Gram-positive and Gram-negative bacteria, suggesting fluorinated analogs may exhibit enhanced efficacy .

- Natural vs. Synthetic Sources: Esters like propanoic acid, 2-methyl-, methyl ester are detected in cultivated Arnica montana via SPME-GC-MS , whereas fluorinated esters are absent in natural extracts, highlighting their synthetic origin.

- Solvent Interactions: Supercritical alcohols (e.g., methanol) promote esterification of bio-oil, yielding propanoic acid methyl esters . This method could be adapted for synthesizing fluorinated esters.

Data Tables

Table 1: Physical Properties of Selected Propanoic Acid Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (K) | Key Functional Groups |

|---|---|---|---|

| Target compound (fluorinated) | ~212 (estimated) | Not reported | -CF₃, -OH, -OCH₃ |

| Propanoic acid, 3-hydroxy-, methyl ester | 104.11 | 352.2 (1.6 kPa) | -OH, -OCH₃ |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester | 263.53 | Not reported | -Cl, -OH, -OCH₃ |

Biological Activity

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, commonly referred to as methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate (CAS No. 337-16-6), is a compound characterized by its unique trifluoromethyl and hydroxyl functional groups. This structure imparts significant biological activity and potential applications in medicinal chemistry and organic synthesis. The compound's lipophilicity and ability to form hydrogen bonds make it an interesting candidate for drug development and biochemical research.

- Molecular Formula : CHFO

- Molecular Weight : 172.1 g/mol

- CAS Number : 337-16-6

The biological activity of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with hydrophobic regions of proteins and enzymes.

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological molecules, potentially influencing their structure and function.

Interaction with Biomolecules

Preliminary studies indicate that this compound may interact with various biomolecular targets:

- Enzyme Activity : Research has shown that it may affect enzyme kinetics by altering the active site interactions due to its lipophilic nature and hydrogen bonding capabilities.

- Protein Structure : The compound's ability to penetrate cellular membranes suggests it could influence protein folding or stability within biological systems .

Case Studies

- Therapeutic Potential : In a study examining the effects of trifluoromethyl-containing compounds on DPP-IV inhibitors (a target for type 2 diabetes treatment), it was found that the incorporation of trifluoromethyl groups significantly enhanced potency compared to non-fluorinated analogs. This suggests that similar mechanisms may apply to propanoic acid derivatives .

- Drug Development : A review of FDA-approved drugs containing trifluoromethyl groups highlighted the importance of these functionalities in enhancing drug efficacy and metabolic stability. The structural similarities between these drugs and propanoic acid derivatives point towards a promising avenue for future drug development .

Comparative Analysis

The following table summarizes key differences between propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester and related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | CHFO | Contains both trifluoromethyl and hydroxyl groups |

| 3,3,3-Trifluoro-2-hydroxypropanoic acid | CHFO | Lacks methyl ester functionality |

| 2-Hydroxy-2-methylpropanoic acid | CHO | Lacks trifluoromethyl group |

Q & A

Q. What are the established synthetic routes for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid methyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step strategies, such as halogenation, esterification, and stereoselective hydroxylation. A common approach includes:

Fluorination : Introducing trifluoromethyl groups via nucleophilic substitution with SF₄ or using fluorinated precursors under anhydrous conditions .

Esterification : Reaction of the acid with methanol in the presence of H₂SO₄ or HCl as catalysts under reflux (60–80°C), achieving yields >85% .

Stereochemical Control : Chiral resolution using (R)-configured intermediates (e.g., tert-butyldiphenylsilyloxy groups) to ensure enantiomeric excess (ee > 98%) .

Key Considerations :

- Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

- Side reactions (e.g., racemization) are minimized by maintaining low temperatures (<5°C) during hydroxylation .

Q. How is the stereochemical configuration of the (2R)-enantiomer validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration by analyzing electron density maps of single crystals .

- Circular Dichroism (CD) : Correlates Cotton effects (e.g., peaks at 220–250 nm) with R-configuration .

- Chiral HPLC : Uses columns like Chiralpak AD-H; retention times are compared to known standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl groups (δ = -60 to -70 ppm) and confirms absence of impurities .

- ¹H NMR : Hydroxy proton appears as a broad singlet (δ = 4.5–5.5 ppm); methyl ester resonates at δ = 3.6–3.8 ppm .

- IR Spectroscopy : Hydroxyl stretch (3200–3600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing CF₃ group stabilizes adjacent carbocations, enhancing SN1 reactivity. For example:

- Hydrolysis Studies : Under acidic conditions, the ester hydrolyzes 3× faster than non-fluorinated analogs due to inductive effects .

- Kinetic Data : Activation energy (Eₐ) decreases by ~15 kJ/mol compared to methyl 2-hydroxypropanoate .

Experimental Design : - Compare rate constants (k) using UV-Vis spectroscopy to track ester cleavage at λ = 260 nm .

Q. What contradictions exist in reported thermodynamic data (e.g., boiling points, combustion enthalpies), and how can they be resolved?

- Methodological Answer : Discrepancies arise from impurities or measurement techniques:

Q. How can computational modeling predict metabolic pathways or toxicity for this fluorinated ester?

- Methodological Answer :

- In Silico Tools :

- ADMET Predictor : Simulates intestinal absorption (e.g., Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

- CYP450 Docking : Identifies potential oxidation sites (e.g., hydroxylation at C2) using AutoDock Vina .

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.